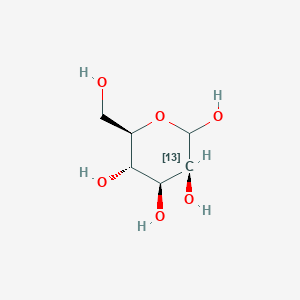
タモキシフェン二量体
説明
Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women . It is a non-steroidal antiestrogen used to treat estrogen receptor positive breast cancers as well as prevent the incidence of breast cancer in high-risk populations . Tamoxifen is also used alone or as an adjuvant in these treatments .
Synthesis Analysis
The direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents are presented . By employing a highly active palladium nanoparticle-based catalyst, an alkenyllithium reagent was coupled with a high (Z/E) selectivity (10:1) and good yield to give tamoxifen in just 2 steps from commercially available starting materials and with excellent atom economy and reaction mass efficiency .
Molecular Structure Analysis
Tamoxifen is an antagonist of ERα66, and it is commonly used in the treatment of ER-positive breast cancers . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
Chemical Reactions Analysis
The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells . According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .
Physical and Chemical Properties Analysis
Tamoxifen is a medication classified as a selective estrogen receptor modulator (SERM). It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
科学的研究の応用
乳がん治療と抵抗機構
- SULT1A1による選択的脆弱性: 最近の研究では、解毒酵素SULT1A1の高レベルがTMX治療に対する耐性を付与することが明らかになっています。 この酵素は、in vitroおよびex vivoモデル、ならびに再発患者の転移性サンプルにおけるTMX耐性に関連付けられています .
- 標的化合物: 3つの抗がん化合物—RITA(p53の再活性化と腫瘍細胞のアポトーシスの誘導)、アミノフラボン(AF)、およびオンクラシン-1(ONC-1)—は、SULT1A1に依存する活性を示します。 これらの化合物は、TMX耐性乳がん細胞の腫瘍細胞の増殖を阻害し、アポトーシスを誘導します .
D-リモネンとの併用療法
- エビデンス: D-リモネン(柑橘類の皮油に含まれる天然化合物)とタモキシフェンの併用は、抗がん効果を高めます。 MCF-7乳がん細胞では、この併用により、いずれかの化合物単独よりも効果的にアポトーシスが誘導されます .
タモキシフェンのアゴニズムに関する構造的知見
- ERα-LBD二量体シミュレーション: 計算研究では、タモキシフェンなどのアゴニストの存在下におけるエストロゲン受容体アルファ(ERα)リガンド結合ドメイン(LBD)のコンフォメーション変化と二量体界面を調査してきました。 これらの相互作用を理解することで、創薬と選択性を導くことができます .
作用機序
Target of Action
Tamoxifen, the parent compound of Tamoxifen Dimer, primarily targets the Estrogen Receptor (ER) . It is a Selective Estrogen Receptor Modulator (SERM) that interacts with ERs either agonistically or antagonistically based on the target tissue and physiological context . The ER plays a significant role in breast cancer, as it is expressed in 75% of all the breast cancers .
Mode of Action
Tamoxifen is known to have a dual mechanism of action:
- It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer .
- It binds to DNA after metabolic activation and initiates carcinogenesis . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Biochemical Pathways
The underlying mechanism of the antitumor effect of tamoxifen includes apoptosis induction through membrane receptor pathway, cytochrome C release, and activation of biochemical pathways that are activated by caspase family proteins . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
The pharmacokinetics of Tamoxifen have been studied extensively. Following oral administration of a 20 mg dose of radio-labeled Tamoxifen in women, normally 65% of the administered dose was excreted in feces for a 2-week time period, mainly as polar conjugates; unchanged tamoxifen and unconjugated metabolites accounted for less than 30% of the fecal radioactivity . Serum concentrations of tamoxifen and its demethylated metabolites are higher in older patients, independent of CYP2D6 or CYP3A4 gene polymorphisms .
Result of Action
Tamoxifen has a wide range of pharmacological activities. It was initially thought to work via a simple ER mechanism but was proven to mediate its activity through several non-ER mechanisms . The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells. According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .
Action Environment
Environmental factors such as the higher initial concentration of EPB, the stronger optical power, and the lower pH could stimulate the formation of the dimer . Simultaneously, the interaction of multiple environmental factors was significant, especially the initial concentration and pH using the response surface methodology .
Safety and Hazards
将来の方向性
The main direction to overcome tamoxifen resistance in the future is not limited to inhibiting the expression of pathways related to tamoxifen resistance but may focus more on cyclins related to tamoxifen resistance . Combining D-limonene and tamoxifen might increase the anticancer efficacy by inducing apoptosis in MCF 7 breast cancer cells . This combinatorial treatment strategy demands more research which might fulfill the need for improved treatment efficacy in controlling breast cancer .
生化学分析
Biochemical Properties
Tamoxifen Dimer, like Tamoxifen, is thought to interact with various enzymes, proteins, and other biomolecules. Tamoxifen is known to interact with the Estrogen Receptor (ER), functioning as a Selective Estrogen Receptor Modulator (SERM) . It is plausible that Tamoxifen Dimer may have similar interactions, although specific studies on Tamoxifen Dimer are needed to confirm this.
Cellular Effects
Tamoxifen has been shown to induce oxidative stress and apoptosis in estrogen receptor-negative human cancer cell lines . It is possible that Tamoxifen Dimer may have similar effects on various types of cells and cellular processes. It could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tamoxifen involves binding to the ER, leading to changes in gene expression . Tamoxifen Dimer may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific studies on the molecular mechanisms of Tamoxifen Dimer are required to confirm this.
Temporal Effects in Laboratory Settings
Tamoxifen has been shown to generate oxidative stress, thereby causing thiol depletion and activation of the transcriptional factor NF- B . The effects of Tamoxifen Dimer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, would need to be investigated further.
Dosage Effects in Animal Models
The effects of Tamoxifen Dimer at different dosages in animal models would need to be studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tamoxifen is metabolized primarily by the cytochrome P450 system in the liver . It would be interesting to investigate whether Tamoxifen Dimer is involved in similar metabolic pathways, including any enzymes or cofactors that it interacts with .
Transport and Distribution
The transport and distribution of Tamoxifen Dimer within cells and tissues would need to be studied. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Tamoxifen Dimer and any effects on its activity or function would need to be investigated. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXALMVDVOUJMY-PRFQTJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858417 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346606-51-6 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


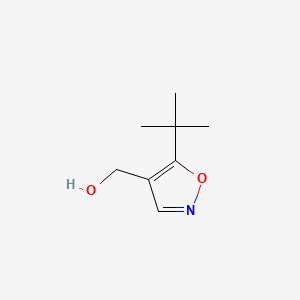
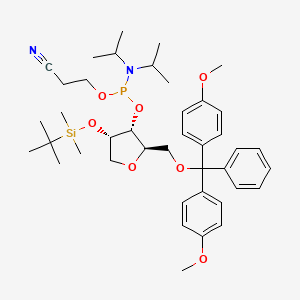
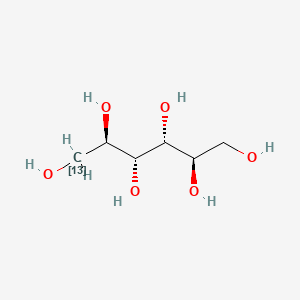
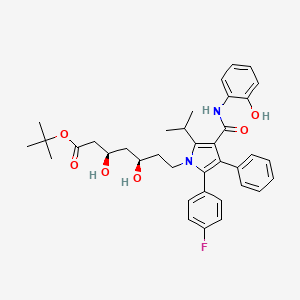
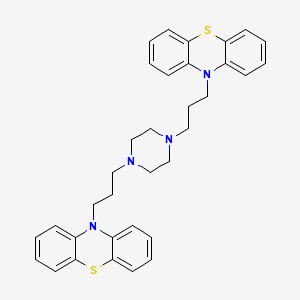

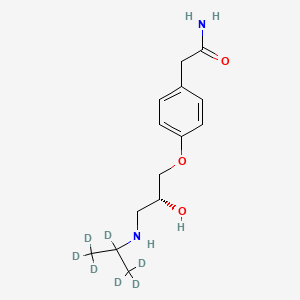
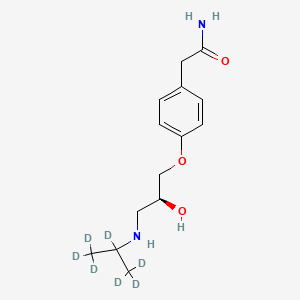
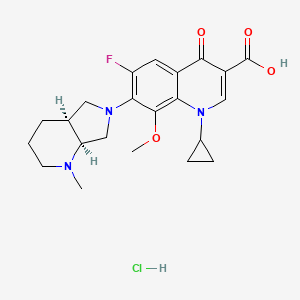
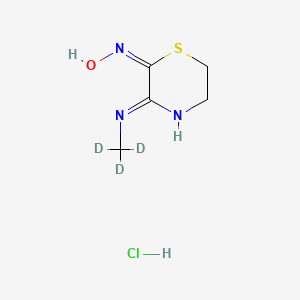

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)
